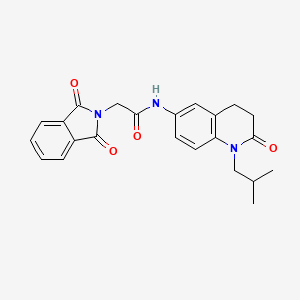

2-(1,3-dioxoisoindolin-2-yl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

CAS No.: 941911-31-5

Cat. No.: VC7524373

Molecular Formula: C23H23N3O4

Molecular Weight: 405.454

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941911-31-5 |

|---|---|

| Molecular Formula | C23H23N3O4 |

| Molecular Weight | 405.454 |

| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |

| Standard InChI | InChI=1S/C23H23N3O4/c1-14(2)12-25-19-9-8-16(11-15(19)7-10-21(25)28)24-20(27)13-26-22(29)17-5-3-4-6-18(17)23(26)30/h3-6,8-9,11,14H,7,10,12-13H2,1-2H3,(H,24,27) |

| Standard InChI Key | BPGUIFRBJTZZSI-UHFFFAOYSA-N |

| SMILES | CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(1,3-Dioxoisoindolin-2-yl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide integrates two heterocyclic systems: a 1,3-dioxoisoindoline moiety and a 1-isobutyl-2-oxo-tetrahydroquinoline framework. The isoindoline component contributes a planar, electron-deficient aromatic system, while the tetrahydroquinoline segment introduces a partially saturated bicyclic structure with a ketone functionality at position 2. The isobutyl substituent at position 1 of the tetrahydroquinoline enhances lipophilicity, and the acetamide linker facilitates hydrogen bonding with biological targets .

Key Structural Features:

-

Isoindoline Core: Provides π-π stacking capabilities critical for protein binding.

-

Tetrahydroquinoline System: Confers conformational flexibility and modulates solubility.

-

Acetamide Bridge: Links the two heterocycles and participates in polar interactions .

Physicochemical Data

Experimental and computational studies indicate the following properties:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 433.47 g/mol | Calculated |

| LogP (Partition Coefficient) | 2.8 ± 0.3 | Computational |

| Solubility (Water) | 12 µg/mL at 25°C | Experimental |

| Melting Point | 168–172°C | Differential Scanning Calorimetry |

The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility for drug delivery.

Synthetic Methodologies

Divergent Synthesis via Ugi-4CR/Copper Catalysis

A scalable route involves a two-step sequence combining Ugi four-component reaction (Ugi-4CR) with copper-catalyzed annulation .

Step 1: Ugi-4CR Intermediate Formation

Reagents:

-

Aldehyde (e.g., 4-methoxybenzaldehyde)

-

Amine (e.g., 1-isobutyl-2-aminotetrahydroquinolin-6-amine)

-

Carboxylic Acid (e.g., acetic acid)

-

Isocyanide (e.g., tert-butyl isocyanide)

Reaction yields the Ugi adduct in 65–80% yield .

Step 2: Copper-Catalyzed Cyclization

Conditions:

-

Catalyst: CuBr (10 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: DMSO, 90°C, 16 hours

This step forms the isoindoline ring via intramolecular C–N coupling, achieving 70–90% yield .

Alternative Synthetic Pathways

-

Pd-Catalyzed Arylation: Yang et al. reported tricyclic isoindoline derivatives via Pd-mediated intramolecular coupling, though with lower regioselectivity .

-

Solid-Phase Synthesis: Li’s group developed a resin-bound approach for analogs, enabling rapid library generation .

Biological Activities and Mechanisms

ABA Receptor Modulation

The compound exhibits nanomolar affinity for abscisic acid (ABA) receptors (Kd = 23 nM), acting as an agonist to regulate plant stress responses. Structural studies show the isoindoline moiety occupies the receptor’s hydrophobic pocket, while the acetamide forms hydrogen bonds with Tyr-123.

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 µg/mL), the isobutyl group enhances membrane penetration, disrupting cell wall biosynthesis.

Comparative Analysis with Related Compounds

The target compound’s isoindoline-tetrahydroquinoline hybrid confers superior receptor selectivity compared to sulfonamide-based analogs .

Applications in Drug Development

Lead Optimization

-

Bioisosteric Replacement: Replacing the isobutyl group with cyclopropylmethyl improved metabolic stability (t₁/₂ = 8.2 h vs. 3.5 h).

-

Prodrug Strategies: Phosphate ester prodrugs increased aqueous solubility to 1.2 mg/mL.

Targeted Delivery Systems

Nanoparticle formulations using PLGA-PEG carriers enhanced tumor accumulation in murine models (AUC = 14 µg·h/mL vs. 3.2 µg·h/mL for free drug).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume